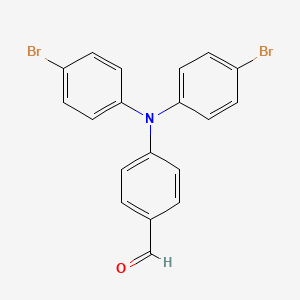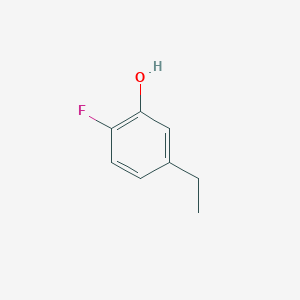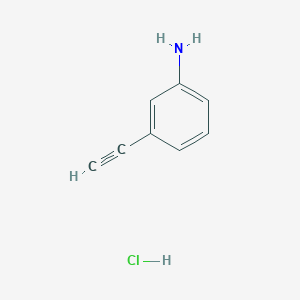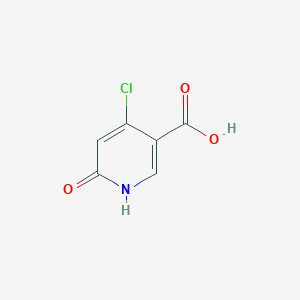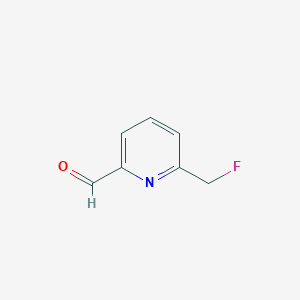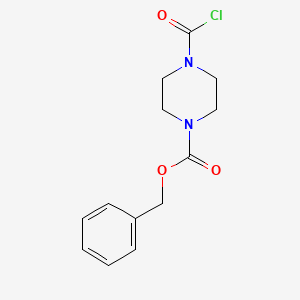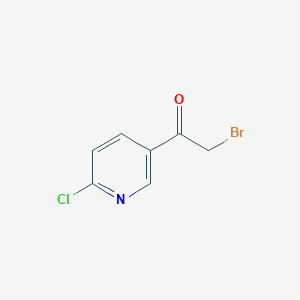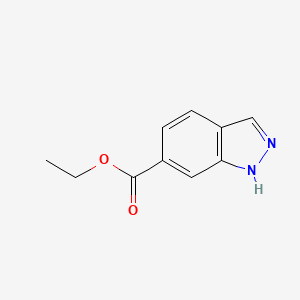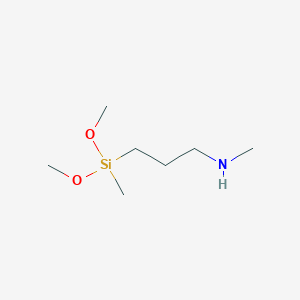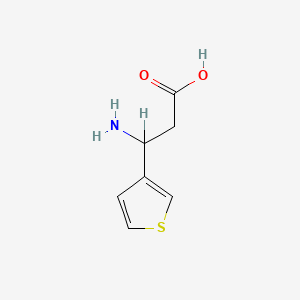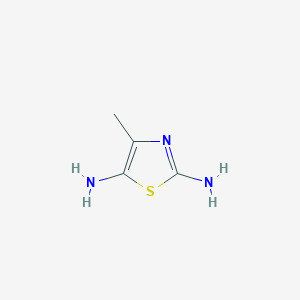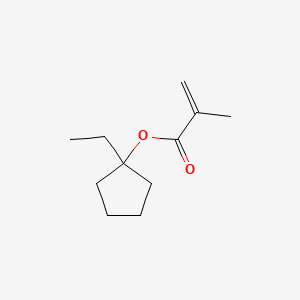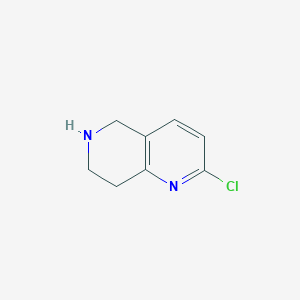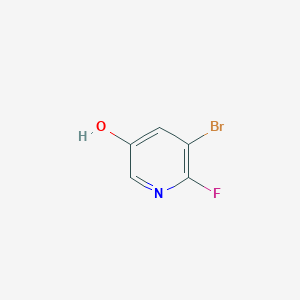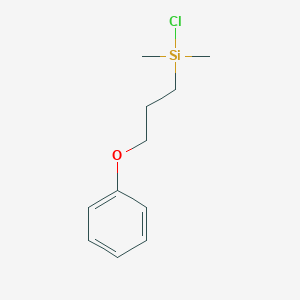
3-Phenoxypropyldimethylchlorosilane
Descripción general
Descripción
3-Phenoxypropyldimethylchlorosilane (3-PPMS) is an organosilicon compound with a wide range of applications in scientific research and industrial processes. It is a type of organochlorosilane, which is a class of compounds that contain both carbon and silicon atoms with a chlorine atom attached to the silicon. 3-PPMS has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of applications.
Aplicaciones Científicas De Investigación
-
Polymer Synthesis
-
Production of Silica-Based Nanomaterials
-
Catalyst for Chemical Reactions
-
Custom Synthesis
-
Electrochromic Devices
- According to a research paper, π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have drawn great attention from researchers due to their wide use in academic and industrial applications, such as electrochromic devices .
- The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of electrochromic devices .
- The outcomes would depend on the specific device being constructed, but could include high-contrast electrochromic devices .
-
Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)
-
Thin-Film Polymer Solar Cells
- π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have been used in the production of thin-film polymer solar cells .
- The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of thin-film polymer solar cells .
- The outcomes would depend on the specific device being constructed, but could include high-efficiency thin-film polymer solar cells .
-
Sensing Materials
- π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have been used in the production of sensing materials .
- The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of sensing materials .
- The outcomes would depend on the specific sensing material being constructed, but could include high-sensitivity sensing materials .
-
Polymeric Memory Devices
- π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have been used in the production of polymeric memory devices .
- The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of polymeric memory devices .
- The outcomes would depend on the specific memory device being constructed, but could include high-performance polymeric memory devices .
Propiedades
IUPAC Name |
chloro-dimethyl-(3-phenoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZQZJKHGHWQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598461 | |
| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypropyldimethylchlorosilane | |
CAS RN |
69733-73-9 | |
| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

